molecular formula C10H11NS B1607090 4-Phenylsulfanylbutanenitrile CAS No. 35756-39-9

4-Phenylsulfanylbutanenitrile

Cat. No.: B1607090
CAS No.: 35756-39-9
M. Wt: 177.27 g/mol
InChI Key: MPQJVTXMQPTDBY-UHFFFAOYSA-N
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Description

4-Phenylsulfanylbutanenitrile (CAS No. 35756-39-9) is an organosulfur compound with the molecular formula C₁₀H₁₁NS and a molecular weight of 177.27 g/mol. Its structure comprises a nitrile (-C≡N) group at the terminal position of a four-carbon chain, substituted with a phenylsulfanyl (-S-C₆H₅) group at the fourth carbon (Figure 1). This compound is utilized in organic synthesis, particularly as a precursor for sulfur-containing heterocycles and functional materials, such as phthalocyanines .

Properties

CAS No.

35756-39-9

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

4-phenylsulfanylbutanenitrile

InChI

InChI=1S/C10H11NS/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,9H2

InChI Key

MPQJVTXMQPTDBY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCCCC#N

Canonical SMILES

C1=CC=C(C=C1)SCCCC#N

Other CAS No.

35756-39-9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 4-Phenylsulfanylbutanenitrile with compounds sharing structural or functional group similarities, focusing on molecular properties, reactivity, and applications.

Structural Analogues
Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups
This compound 35756-39-9 C₁₀H₁₁NS 177.27 Nitrile, Phenylsulfanyl
4-(Methylsulfinyl)butanenitrile 61121-65-1 C₅H₉NOS 131.19 Nitrile, Methylsulfinyl
4-(Methylthio)butanenitrile 72828-59-0 C₅H₉NS 115.20 Nitrile, Methylthio
4-Fluorobenzoylacetonitrile 4640-67-9 C₉H₆FNO 163.15 Nitrile, Ketone, Fluorophenyl
4-(Phenylsulfonyl)butanenitrile N/A C₁₀H₁₁NO₂S 209.26 Nitrile, Phenylsulfonyl

Key Observations :

  • Sulfur Oxidation State : The phenylsulfanyl group (-S-C₆H₅) in the target compound is less oxidized than sulfinyl (-SO-) or sulfonyl (-SO₂-) analogues (e.g., 4-(Methylsulfinyl)butanenitrile ). This impacts polarity and reactivity; sulfonyl groups are stronger electron-withdrawing groups, enhancing nitrile electrophilicity.
Physical Properties
Compound Boiling Point (°C) Melting Point (°C) Solubility
This compound Not reported Not reported Likely soluble in polar aprotic solvents (e.g., DMF, DMSO)
4-(Methylsulfinyl)butanenitrile Not reported Oil (liquid at RT) Soluble in chloroform, ethyl acetate
4-Fluorobenzoylacetonitrile Not reported 80–82 Soluble in ethanol, acetone

Notes:

  • The phenylsulfanyl group increases hydrophobicity compared to sulfinyl or sulfonyl derivatives, reducing aqueous solubility.
  • 4-(Methylsulfinyl)butanenitrile’s liquid state at room temperature contrasts with crystalline nitriles like 4-Fluorobenzoylacetonitrile, reflecting differences in molecular symmetry .
Chemical Reactivity
  • Nitrile Reactivity : All compounds undergo nucleophilic addition (e.g., with Grignard reagents) or hydrolysis to carboxylic acids. However, electron-withdrawing groups (e.g., sulfonyl) accelerate hydrolysis, while phenylsulfanyl may stabilize intermediates via resonance .
  • Sulfur Group Reactivity :
    • Phenylsulfanyl : Susceptible to oxidation to sulfoxide or sulfone derivatives.
    • Sulfinyl/Sulfonyl : Resist further oxidation but enhance nitrile electrophilicity .
  • Fluorophenyl Derivatives : The fluorine atom in 4-Fluorobenzoylacetonitrile directs electrophilic substitution reactions meta to the ketone group .

Research Findings and Case Studies

  • Phthalocyanine Synthesis : this compound reacts with metal salts to form phthalocyanines with enhanced thermal stability, attributed to sulfur’s electron-donating effects .
  • Oxidation Studies : Controlled oxidation of the phenylsulfanyl group yields sulfoxide derivatives, which exhibit improved catalytic activity in organic transformations .

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